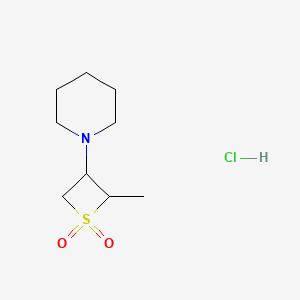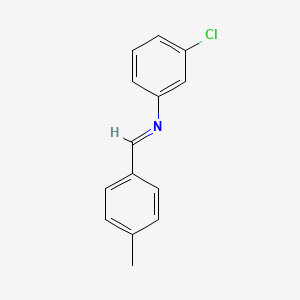
N-(4-Methylbenzylidene)-3-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylbenzylidene)-3-chloroaniline: is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This compound is characterized by the presence of a benzylidene group attached to an aniline moiety, with a chlorine atom at the meta position of the aniline ring and a methyl group at the para position of the benzylidene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzylidene)-3-chloroaniline typically involves the condensation reaction between 4-methylbenzaldehyde and 3-chloroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Methylbenzylidene)-3-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the imine group can lead to the formation of secondary amines.
Substitution: The chlorine atom on the aniline ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(4-Methylbenzylidene)-3-chloroaniline involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules, such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and apoptosis in target cells .
Comparaison Avec Des Composés Similaires
- N-(4-Methylbenzylidene)-2-chloroaniline
- N-(4-Methylbenzylidene)-4-chloroaniline
- N-(4-Methylbenzylidene)-3-bromoaniline
- N-(4-Methylbenzylidene)-3-fluoroaniline
Comparison: N-(4-Methylbenzylidene)-3-chloroaniline is unique due to the specific positioning of the chlorine atom at the meta position of the aniline ring. This positioning can influence the compound’s reactivity and interaction with other molecules. For example, the presence of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its analogs with different halogen substitutions .
Propriétés
Numéro CAS |
99484-12-5 |
|---|---|
Formule moléculaire |
C14H12ClN |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-5-7-12(8-6-11)10-16-14-4-2-3-13(15)9-14/h2-10H,1H3 |
Clé InChI |
BAGNGESJAKKAKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



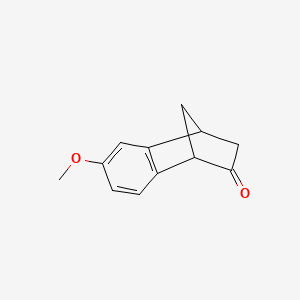

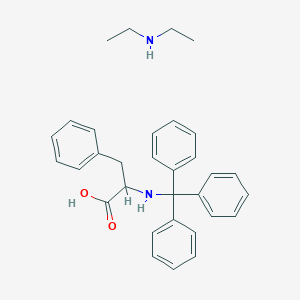


![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
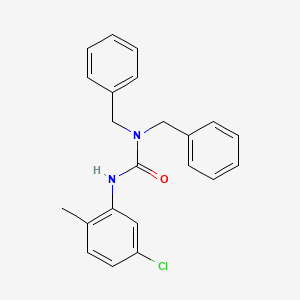
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
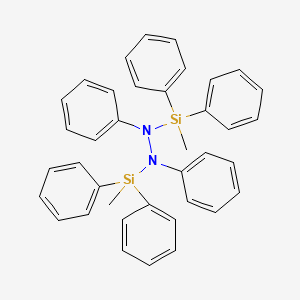

![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)
